5-Methoxy-6-phenylpicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-phenylpicolinimidamide hydrochloride: is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . This compound is known for its crystalline solid form and a melting point of 176.93°C . It is utilized in various advanced research and development projects due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-phenylpicolinimidamide hydrochloride involves several steps, starting with the preparation of the picolinimidamide core structure. The methoxy and phenyl groups are introduced through specific substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. This process ensures high purity and consistency, which are crucial for its application in research and development .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 5-Hydroxy-6-phenylpicolinimidamide.
Reduction: Formation of 5-Methoxy-6-phenylpicolinamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-6-phenylpicolinimidamide hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, which can lead to the discovery of new biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of 5-Methoxy-6-phenylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxy-6-phenylpicolinamine
- 5-Hydroxy-6-phenylpicolinimidamide
- 6-Phenylpicolinimidamide hydrochloride
Comparison: Compared to these similar compounds, 5-Methoxy-6-phenylpicolinimidamide hydrochloride is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and development projects where specific chemical characteristics are required .
Eigenschaften
CAS-Nummer |
1179361-85-3 |
---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
5-methoxy-6-phenylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c1-17-11-8-7-10(13(14)15)16-12(11)9-5-3-2-4-6-9;/h2-8H,1H3,(H3,14,15);1H |
InChI-Schlüssel |
NKUPTHNJOUYSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.